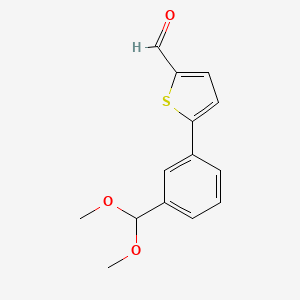
5-(3-Dimethoxymethyl-phenyl)-thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the condensation of 3-(dimethoxymethyl)benzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. Common reagents used in this synthesis include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde, often involve large-scale condensation reactions using automated reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, which have applications in various fields .
Scientific Research Applications
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- 5-(3-(Methoxymethyl)phenyl)thiophene-2-carbaldehyde
- 5-(3-(Ethoxymethyl)phenyl)thiophene-2-carbaldehyde
Uniqueness
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Biological Activity
5-(3-Dimethoxymethyl-phenyl)-thiophene-2-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiophene ring : A five-membered aromatic ring containing sulfur.
- Aldehyde group : Contributing to its reactivity.
- Dimethoxymethyl phenyl substituent : Enhancing its chemical properties.
The molecular formula is C15H15O3S, with a molecular weight of approximately 262.32 g/mol. This structural composition is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The thiophene ring may engage in π-π interactions with aromatic residues in proteins, influencing their functionality.
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Inhibition of Pathogens : Preliminary investigations suggest that this compound exhibits moderate antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity (MIC) |
|---|---|
| Escherichia coli | 0.21 μM |
| Pseudomonas aeruginosa | Moderate |
| Staphylococcus aureus | Moderate |
Anticancer Activity
Research indicates promising anticancer properties:
- Cytotoxic Effects : The compound has shown cytotoxic effects against specific cancer cell lines, with activities suggesting it may inhibit tumor growth through mechanisms similar to known anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B (Liver Cancer) | 5.46 |
| MCF-7 (Breast Cancer) | 12.58 |
Case Study: Interaction with Cancer Cells
In vitro studies demonstrated that this compound could induce cell cycle arrest in the G2/M phase in Hep3B cells, indicating its potential as an anticancer agent . This effect is likely mediated through its interactions with cellular pathways involved in cell division.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties:
Properties
Molecular Formula |
C14H14O3S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
5-[3-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
InChI Key |
VJBYVHZZMCTEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC(=C1)C2=CC=C(S2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















